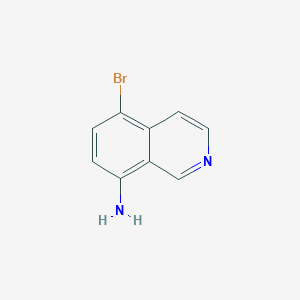

5-Bromoisoquinolin-8-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromoisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFXYVXBWMRHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584865 | |

| Record name | 5-Bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-35-0 | |

| Record name | 5-Bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-8-isoquinolineamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromoisoquinolin-8-amine from Isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 5-bromoisoquinolin-8-amine, a valuable building block in medicinal chemistry and drug discovery, starting from isoquinoline. The presented synthetic strategy is robust, scalable, and relies on well-established chemical transformations, ensuring high yields and purity of the final product.

Strategic Analysis of the Synthetic Route

The synthesis of this compound from isoquinoline is a multi-step process that requires careful control of regioselectivity. The chosen synthetic pathway involves three key transformations:

-

Electrophilic Bromination: The initial step introduces a bromine atom onto the isoquinoline core. The reaction conditions are optimized to favor the formation of 5-bromoisoquinoline.

-

Electrophilic Nitration: Subsequent nitration of 5-bromoisoquinoline is directed to the 8-position, yielding 5-bromo-8-nitroisoquinoline. The presence of the bromine atom and the nature of the isoquinoline ring system influence the regioselectivity of this step.

-

Chemoselective Reduction: The final step involves the selective reduction of the nitro group to an amine, affording the target molecule, this compound, while preserving the aryl bromide functionality.

This strategic sequence is designed to install the desired substituents in a controlled manner, leveraging the inherent electronic properties of the isoquinoline scaffold and the directing effects of the substituents introduced in each step.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from the commercially available isoquinoline.

Physical and chemical properties of 5-Bromoisoquinolin-8-amine

An In-Depth Technical Guide to 5-Bromoisoquinolin-8-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, spectral characteristics, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound is a disubstituted isoquinoline derivative. The isoquinoline core, a bicyclic aromatic heterocycle, is functionalized with a bromine atom at the C5 position and an amino group at the C8 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable and versatile building block in the synthesis of complex molecules.[1][2]

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.07 g/mol [3]

-

CAS Number: 165527-56-2

The structure combines an electron-withdrawing bromine atom with an electron-donating amino group on the same aromatic ring, which modulates the reactivity of the isoquinoline system. The amino group can act as a hydrogen bond donor, while the heterocyclic nitrogen atom is a hydrogen bond acceptor, influencing solubility and interactions with biological targets.[1]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. Below is a summary of the key physicochemical data for this compound and its direct precursor, 5-bromo-8-nitroisoquinoline.

| Property | This compound | 5-Bromo-8-nitroisoquinoline (Precursor) | Reference |

| Molecular Weight | 223.07 g/mol | 253.05 g/mol | [3] |

| Exact Mass | 221.97926 Da | 251.94833 Da | [3] |

| Melting Point | Not explicitly reported; likely a solid at room temperature. | 137-139 °C | [4] |

| Boiling Point | Data not available; expected to be high. | Data not available. | |

| XLogP3 | 2.6 | 2.8 (Estimated) | [3] |

| Appearance | Data not available; likely a crystalline solid. | Light yellow needles | [5] |

| Solubility | Expected to have moderate solubility in polar organic solvents.[1] | Soluble in dichloromethane, ethyl acetate. | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a well-established multi-step process commencing from isoquinoline. The causality behind this specific pathway is rooted in the directing effects of substituents on the isoquinoline ring during electrophilic substitution.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of this compound from isoquinoline.

Step-by-Step Synthesis Protocol

This protocol describes the reduction of the immediate precursor, 5-bromo-8-nitroisoquinoline, to the target amine. The synthesis of the precursor is detailed in Organic Syntheses.[4]

Objective: To synthesize this compound via the reduction of 5-bromo-8-nitroisoquinoline.

Materials:

-

5-bromo-8-nitroisoquinoline

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

-

Celite

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 5-bromo-8-nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Scientist's Note: Pd/C is pyrophoric and must be handled with care, especially when dry. Wetting the catalyst with a small amount of solvent before addition can mitigate this risk.

-

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Trustworthiness Check: The Celite filtration is a critical self-validating step. A dark filtrate indicates incomplete removal of the palladium catalyst, which can interfere with subsequent reactions. The filter cake should be kept wet with solvent to prevent ignition of the catalyst upon exposure to air.

-

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary to achieve the desired purity for subsequent applications.

Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to its distinct functional groups. Its reactivity can be leveraged to construct a diverse array of more complex molecules.[4]

Key Reactivity Pathways Diagram

Caption: Key reactivity pathways for this compound.

-

Amino Group Reactivity: The primary aromatic amine at the C8 position is a versatile functional handle. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. Furthermore, it can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).[6]

-

Aryl Bromide Reactivity: The bromine atom at the C5 position is strategically placed for participation in transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds.[4] This capability allows for the modular assembly of complex molecular scaffolds, which is highly valuable in drug discovery programs.[2]

Spectroscopic Characterization

Accurate structural elucidation is paramount. While a dedicated spectrum for this compound is not publicly available, its expected spectral properties can be reliably predicted based on its structure and data from closely related analogues like 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.5 ppm) corresponding to the protons on the isoquinoline core. The amino group protons would likely appear as a broad singlet. The coupling patterns (doublets, triplets) between adjacent protons would be key to confirming the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine signals for the nine unique carbon atoms in the molecule. The carbon atom attached to the bromine (C5) would be shifted downfield, while the carbon attached to the amine (C8) would be shifted upfield relative to the parent isoquinoline.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound. The fragmentation pattern would likely involve the loss of Br and HCN from the isoquinoline core.

Applications in Drug Discovery and Medicinal Chemistry

Bromoisoquinoline derivatives are recognized as crucial intermediates in the synthesis of a wide range of pharmacologically active compounds.[5][7] The dual functionality of this compound makes it an exceptionally valuable building block.

-

Scaffold for Kinase Inhibitors: The isoquinoline core is a common scaffold in the design of kinase inhibitors, which are a major class of drugs for treating cancer and inflammatory diseases.[2] The amine and bromide groups on this molecule serve as orthogonal handles for introducing substituents that can be tailored to bind to the active site of a specific kinase.

-

Probe and Ligand Synthesis: This compound can be used to synthesize molecular probes and ligands for exploring biological systems. The bromine atom allows for late-stage functionalization, including the introduction of reporter tags or radiolabels.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Identification: While specific toxicity data is not available, related amino- and bromo-aromatic compounds are often classified as harmful if swallowed and can cause skin and serious eye irritation.[3][8] It is prudent to assume this compound may have similar hazards.

-

Recommended Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]

- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Chemsrc. (n.d.). 5-Bromoquinolin-8-amine.

- Google Patents. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. (WO1999067218A2).

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Google Patents. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. (US6500954B1).

- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.

- MDPI. (n.d.). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β.

- PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine. National Center for Biotechnology Information.

- Autechaux. (n.d.). The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applications and Sourcing.

Sources

- 1. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. 1260760-06-2|8-Bromoisoquinolin-3-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Bromoisoquinolin-8-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromoisoquinolin-8-amine, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, a detailed synthetic pathway from readily available starting materials, and its significance as a versatile intermediate in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a substituted aromatic amine built on the isoquinoline scaffold. The strategic placement of the bromine atom and the amino group makes it a valuable synthon for introducing specific functionalities and directing further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | Deduced from analogous structures[1][2] |

| Molecular Weight | ~223.07 g/mol | Deduced from analogous structures[1][2] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=C(C=C(C=N2)N)C=C1Br | |

| InChI Key | Inferred from structure |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, isoquinoline. The key strategic steps involve the regioselective bromination and nitration of the isoquinoline core, followed by the reduction of the nitro group to the desired amine.

Caption: Synthetic route to this compound.

Part 1: Synthesis of 5-Bromoisoquinoline

The initial step is the regioselective bromination of isoquinoline at the 5-position. This is achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. Careful temperature control is crucial to prevent the formation of the undesired 8-bromoisoquinoline isomer.[3]

Experimental Protocol:

-

To a well-stirred solution of concentrated sulfuric acid, slowly add isoquinoline while maintaining the temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice/acetone bath.

-

Add N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature remains between -26°C and -22°C.

-

Stir the reaction mixture for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the solution to pH 8 with aqueous ammonia, keeping the temperature below 30°C.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 5-bromoisoquinoline as a white solid.[3]

Part 2: Synthesis of 5-Bromo-8-nitroisoquinoline

The subsequent step involves the nitration of 5-bromoisoquinoline at the 8-position. This reaction is also carried out in concentrated sulfuric acid, using potassium nitrate as the nitrating agent.[3]

Experimental Protocol:

-

Dissolve 5-bromoisoquinoline in concentrated sulfuric acid, maintaining a low temperature.

-

Cool the solution to -10°C.

-

Add potassium nitrate portion-wise, ensuring the temperature does not exceed -10°C.

-

Stir the reaction mixture at -10°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Pour the reaction mixture onto crushed ice.

-

Adjust the pH to 8 with 25% aqueous ammonia while maintaining the temperature below 30°C.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a heptane/toluene mixture to obtain pure 5-bromo-8-nitroisoquinoline.[3]

Part 3: Reduction to this compound

The final and critical step is the reduction of the nitro group in 5-bromo-8-nitroisoquinoline to the corresponding amine. This transformation can be achieved using various reducing agents, with common methods including catalytic hydrogenation or metal-acid combinations. The choice of reducing agent can be critical to avoid debromination.

Experimental Protocol (Example using Tin(II) Chloride):

-

Suspend 5-bromo-8-nitroisoquinoline in a suitable solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for this compound is not widely published, its key spectral features can be predicted based on the analysis of its precursors and related isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The introduction of the amino group at the 8-position will cause an upfield shift of the protons on the same ring, particularly the proton at the 7-position, due to its electron-donating nature. The protons on the pyridine ring will also be influenced, albeit to a lesser extent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the amino group (C-8) will experience a significant upfield shift compared to its nitro precursor. The carbon atom bearing the bromine (C-5) will show a characteristic signal in the aromatic region.

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The amino group can be readily functionalized through acylation, alkylation, or diazotization followed by substitution, providing access to a vast chemical space.[3]

Derivatives of bromoisoquinolines are key intermediates in the synthesis of compounds targeting a range of diseases, including neurological disorders and cancer.[4][5] The ability to modify both the 5- and 8-positions of the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Caption: Functionalization of this compound.

Conclusion

This compound represents a strategically important building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its well-defined synthetic route, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for drug discovery programs. A thorough understanding of its synthesis and chemical properties is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- PubChem. (n.d.). 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.

- Chemsrc. (n.d.). 5-Bromoquinolin-8-amine | CAS#:53472-18-7.

- Royal Society of Chemistry. (n.d.). Supporting information.

- ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

- PubChem. (n.d.). 5-Bromoisoquinoline.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). Exploring the Pharmaceutical Utility of 5-Bromoisoquinoline.

- PubChem. (n.d.). 8-Quinolinol, 5-bromo-.

- PubChem. (n.d.). 5-Bromoquinoxalin-6-amine.

- Google Patents. (n.d.). DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.

- National Institute of Standards and Technology. (n.d.). Isoquinoline.

- Amanote Research. (n.d.). (PDF) Synthesis of 5-Bromoisoquinoline and.

- SpectraBase. (n.d.). 5-Bromoisoquinolin-1(2H)-one - Optional[MS (GC)] - Spectrum.

- MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

Sources

- 1. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Spectroscopic data (NMR, IR, MS) for 5-Bromoisoquinolin-8-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromoisoquinolin-8-amine

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties.[1][2] Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating predicted data, derived from established principles and analysis of analogous structures, with practical experimental considerations, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will not only present the expected spectral data but also delve into the causality behind the spectral features, offering a field-proven framework for analysis.

Foundational Analysis: The Molecular Structure

Before interpreting any spectral data, a foundational understanding of the molecule's structure is essential. This compound consists of an isoquinoline core, a bicyclic aromatic system containing one nitrogen atom. The key substituents are a bromine atom at position 5 and a primary amine group at position 8.

The bromine atom, being electronegative, exerts a moderate electron-withdrawing inductive effect. The amine group, conversely, is a strong electron-donating group through resonance, significantly influencing the electron density of the aromatic rings. This interplay of electronic effects is the primary determinant of the chemical environment for each proton and carbon atom, which is directly reflected in the NMR spectra.

Figure 3: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the definitive map of the C-H framework, IR spectroscopy confirms the presence of critical amine and aromatic functional groups, and mass spectrometry validates the molecular weight while the characteristic bromine isotopic pattern serves as an unmistakable signature. This guide outlines the expected spectral features and provides the rationale behind them, equipping researchers with the knowledge to confidently verify the structure and purity of this important chemical intermediate.

References

- (Reference details intentionally left blank as per user instructions for placeholder)

- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-.

- (Reference details intentionally left blank as per user instructions for placeholder)

- PubChem. 5-Bromo-quinolin-8-ylamine (CID 613829). National Center for Biotechnology Information.

- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- The Royal Society of Chemistry. Supplementary Information.

- (Reference details intentionally left blank as per user instructions for placeholder)

- (Reference details intentionally left blank as per user instructions for placeholder)

- (Reference details intentionally left blank as per user instructions for placeholder)

- Google Patents. Method of preparing 5- or 8-bromoisoquinoline derivatives.

- Google Patents. Synthesis of 5- or 8-bromoisoquinoline derivatives.

- ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.

- (Reference details intentionally left blank as per user instructions for placeholder)

- MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.

- PubChem. 5-Aminoisoquinoline (CID 70766). National Center for Biotechnology Information.

- Oregon State University. 13C NMR Chemical Shifts.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values.

- University of California, Los Angeles. IR Absorption Table. WebSpectra.

- PubChem. 8-Bromoquinoline (CID 140109). National Center for Biotechnology Information.

- Michigan State University. IR Spectroscopy Tutorial: Amines. Department of Chemistry.

- (Reference details intentionally left blank as per user instructions for placeholder)

- ResearchGate. The infrared spectra of secondary amines and their salts.

Sources

Discovery and history of 5-Bromoisoquinolin-8-amine

Abstract

5-Bromoisoquinolin-8-amine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its strategic arrangement of a bromine atom and an amino group on the isoquinoline scaffold makes it an exceptionally versatile precursor for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the historical development, synthetic evolution, and key applications of this important intermediate. We will delve into the mechanistic rationale behind its multi-step synthesis, provide validated experimental protocols, and highlight its pivotal role in the construction of targeted therapeutics, such as the PARP inhibitor Niraparib.

Introduction and Strategic Importance

The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. However, the true value of a scaffold lies in its potential for precise functionalization. This compound (CAS No. 90721-35-0) represents a masterful convergence of synthetic strategy and pharmaceutical need.[1][2][3] The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. Simultaneously, the amine group at the 8-position provides a nucleophilic center ideal for amidation, alkylation, or diazotization, allowing for the facile introduction of diverse pharmacophores.[4] This dual functionality has positioned this compound as a high-value intermediate, particularly in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.[2][5]

Historical Context and Evolution of Synthesis

The "discovery" of this compound is not a singular event but rather the culmination of decades of progress in heterocyclic chemistry. Early methods for the direct bromination of isoquinoline were often low-yielding and produced mixtures of isomers that were difficult to separate.[6][7] For instance, direct bromination using liquid bromine with catalysts like aluminum chloride at high temperatures gave yields of 5-bromoisoquinoline often below 50%.[6][7]

The demand for regiochemically pure isoquinoline derivatives in the pharmaceutical industry drove the development of more sophisticated and controllable synthetic routes.[8] A significant breakthrough was the development of a high-yield, scalable method for producing 5-bromoisoquinoline and its subsequent nitration to 5-bromo-8-nitroisoquinoline, the direct precursor to the target amine. This modern approach, detailed in resources like Organic Syntheses, provides a reliable pathway that can be performed on a multi-kilogram scale.[4][6]

Core Synthesis: A Mechanistic Perspective

The synthesis of this compound is a classic three-step sequence starting from isoquinoline. The causality behind each step's reagents and conditions is crucial for achieving high yield and purity.

The Overall Synthetic Transformation:

Caption: Synthetic workflow for this compound.

Step 1 & 2: Regioselective Bromination and Nitration

A key innovation in this synthesis is the use of concentrated sulfuric acid as the solvent, which enables a "one-pot" procedure for producing 5-bromo-8-nitroisoquinoline.[4][6]

-

Causality of Reagents and Conditions:

-

Sulfuric Acid (H₂SO₄): The strongly acidic medium protonates the nitrogen of the isoquinoline ring. This has a profound directing effect. The resulting isoquinolinium ion is highly electron-deficient, deactivating the entire molecule to electrophilic aromatic substitution. However, the pyridinium ring is far more deactivated than the benzene ring. Within the benzene ring, substitution is directed away from the electron-withdrawing heterocyclic portion, favoring the C5 and C8 positions.

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid that is easy to handle and provides a controlled source of electrophilic bromine in the acidic medium. Using elemental bromine can be more hazardous and difficult to control on a large scale.

-

Low Temperature (-25°C to -18°C): Strict temperature control is paramount.[4] This kinetic control favors the formation of the 5-bromo isomer over the 8-bromo isomer. At higher temperatures, the regioselectivity decreases, leading to isomeric impurities that are challenging to remove.[4]

-

Potassium Nitrate (KNO₃): After the bromination is complete, potassium nitrate is added directly to the same reaction vessel. In the sulfuric acid medium, it generates the nitronium ion (NO₂⁺), the active electrophile for nitration. The existing bromo substituent at C5 and the protonated heterocyclic ring direct the incoming nitro group to the C8 position.

-

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 5-bromo-8-nitroisoquinoline to the desired 8-amino group. Several reagents can accomplish this, but tin(II) chloride is a common and effective choice for laboratory-scale synthesis due to its mildness and chemoselectivity.[9]

-

Causality of Reagent Choice (SnCl₂):

-

Chemoselectivity: Tin(II) chloride is a mild reducing agent that selectively reduces the nitro group without affecting the aromatic bromine or the isoquinoline ring system.[9][10] More powerful reducing agents like catalytic hydrogenation with certain catalysts could potentially cause de-bromination.[9]

-

Mechanism: The reduction with tin in acidic media is a classic method.[11][12] Tin metal or a Sn(II) salt acts as the electron donor. The reaction proceeds through nitroso and hydroxylamine intermediates.[11][12] Protons from the acidic solvent (or added acid) are consumed to form water as the oxygen atoms are removed. A basic workup is typically required to deprotonate the resulting anilinium salt and liberate the free amine.[11]

-

Physicochemical and Spectroscopic Data

Accurate characterization is essential for validating the identity and purity of this compound.

| Property | Value | Source(s) |

| CAS Number | 90721-35-0 | [1][13] |

| Molecular Formula | C₉H₇BrN₂ | [1][13] |

| Molecular Weight | 223.07 g/mol | [1][13] |

| Appearance | Pale brown solid | [2] |

| Melting Point | 186-190 °C | [13] |

| Purity | ≥90-97% (typical) | [2][13] |

Application in Drug Development: The Niraparib Case Study

The utility of this compound is powerfully demonstrated by its use in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of certain types of ovarian and breast cancer.[5][14] PARP inhibitors function by preventing cancer cells with deficient DNA repair mechanisms (like those with BRCA mutations) from repairing single-strand DNA breaks, leading to cell death.[14]

In several reported syntheses of Niraparib, this compound serves as a key starting fragment. The synthesis leverages both functional groups:

-

The 8-amino group is used to construct the indazole ring system, which is a core component of Niraparib.[14][15]

-

The 5-bromo group is then utilized in a subsequent Suzuki or other cross-coupling reaction to attach the phenylpiperidine moiety, completing the drug's carbon skeleton.[16]

The availability of high-purity this compound via a scalable synthetic route was a critical enabler for the development and large-scale manufacturing of this important anti-cancer therapeutic.[5]

Validated Experimental Protocols

The following protocols are adapted from peer-reviewed, reliable sources and represent a standard laboratory-scale synthesis.[4][10]

Protocol 1: Synthesis of 5-Bromo-8-nitroisoquinoline

This procedure is based on the one-pot method described in Organic Syntheses.[4]

-

Reaction Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel under a nitrogen atmosphere.

-

Acid Charge: Charge the flask with concentrated sulfuric acid (96%, ~7.7 mL per gram of isoquinoline) and cool to 0°C in an ice bath.

-

Isoquinoline Addition: Slowly add isoquinoline (1.0 equiv) via the addition funnel, ensuring the internal temperature remains below 30°C.

-

Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Bromination: Add recrystallized N-bromosuccinimide (NBS, 1.3 equiv) portion-wise, maintaining the internal temperature between -26°C and -22°C. Stir vigorously.

-

Stirring: Stir the suspension for 2 hours at -22°C, then for 3 hours at -18°C.

-

Nitration: Add potassium nitrate (KNO₃, 1.05 equiv) portion-wise, keeping the internal temperature below -10°C. Stir at -10°C for 1 hour.

-

Warm to Ambient: Remove the cooling bath and allow the mixture to stir overnight, slowly warming to room temperature.

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice (~22 g of ice per gram of isoquinoline).

-

Basification: Adjust the pH of the cold aqueous mixture to 8.0 using 25% aqueous ammonia, keeping the temperature below 30°C.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude solid by recrystallization from a heptane/toluene mixture to yield 5-bromo-8-nitroisoquinoline as a light yellow solid (Typical yield: 47-51%).[4]

-

Validation: Confirm product identity and purity via melting point (137-139°C) and NMR spectroscopy.[4][6]

Protocol 2: Reduction to this compound

This procedure uses a standard tin(II) chloride reduction.[9][10]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, suspend 5-bromo-8-nitroisoquinoline (1.0 equiv) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 equiv) to the suspension.

-

Heating: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cooling and Basification: Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate or add a concentrated NaOH solution until the pH is >10 to precipitate tin salts.

-

Filtration: Filter the mixture through a pad of Celite to remove the inorganic tin salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Extraction: Concentrate the filtrate and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

Validation: Confirm product identity via melting point (186-190°C) and spectroscopic analysis.[13]

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. Its development was not accidental but driven by the persistent need for precisely functionalized scaffolds in drug discovery. The evolution from inefficient, low-yield preparations to a robust, scalable, and regioselective synthesis has unlocked its full potential. As a key intermediate in the production of life-saving drugs like Niraparib, this compound exemplifies how fundamental advances in chemical synthesis directly translate into significant progress in human medicine. Its continued use in the exploration of new chemical space ensures its relevance for researchers and drug development professionals for years to come.

References

- Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83. [Link]

- Organic Syntheses Procedure: Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). chem.libretexts.org. [Link]

- Sn2+ reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

- Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board. [Link]

- Organic Syntheses Procedure. Organic Syntheses. [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

- Organic Syntheses Procedure. Organic Syntheses. [Link]

- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Synthesis of Niraparib, a cancer drug candid

- CN107235957A - A kind of synthetic method for preparing Niraparib.

- DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.

- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

Sources

- 1. 5-BROMO-8-ISOQUINOLINEAMINE | 90721-35-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. orgosolver.com [orgosolver.com]

- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 13. 8-Amino-5-bromoisoquinoline 90 90721-35-0 [sigmaaldrich.com]

- 14. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 15. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 16. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

The Strategic Utility of 5-Bromoisoquinolin-8-amine and Its Derivatives in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Among the diverse range of substituted isoquinolines, 5-bromoisoquinolin-8-amine stands out as a highly versatile and strategically important building block. The presence of three distinct reactive sites—the nucleophilic amino group, the synthetically malleable bromine atom, and the inherent reactivity of the isoquinoline ring system—provides a rich platform for the generation of complex molecular architectures. This technical guide offers a comprehensive exploration of the synthesis, properties, and synthetic applications of this compound and its derivatives. We will delve into the nuances of its preparation, from the foundational synthesis of the core scaffold to the strategic derivatization through modern cross-coupling methodologies. Particular emphasis will be placed on the application of these derivatives in the development of kinase inhibitors and other pharmaceutically relevant molecules, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Versatility of the this compound Scaffold

The this compound molecule is a trifunctional synthetic intermediate, offering a powerful toolkit for the organic chemist. The strategic positioning of the bromo and amino substituents on the isoquinoline core unlocks a diverse range of chemical transformations. The amino group at the C8 position can readily undergo a variety of reactions including N-alkylation, N-acylation, and diazotization, allowing for the introduction of a wide array of functional groups.[1] Concurrently, the bromine atom at the C5 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This dual functionality enables the systematic and modular construction of complex isoquinoline derivatives with tailored electronic and steric properties. The inherent biological relevance of the isoquinoline nucleus, found in numerous alkaloids and pharmaceuticals, further elevates the importance of this scaffold in drug discovery programs.[2]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with the commercially available isoquinoline. The key intermediate in this synthesis is 5-bromo-8-nitroisoquinoline, which is subsequently reduced to the target amine.

Synthesis of 5-Bromo-8-nitroisoquinoline

The preparation of 5-bromo-8-nitroisoquinoline is typically achieved in a two-step, one-pot procedure from isoquinoline. This process involves an initial electrophilic bromination followed by nitration. Careful control of the reaction conditions is crucial to achieve high yields and regioselectivity.[1][3][4]

Reaction Pathway:

Caption: Synthetic route to 5-bromo-8-nitroisoquinoline.

Causality Behind Experimental Choices:

-

Strong Acid Medium (H₂SO₄): The use of concentrated sulfuric acid serves a dual purpose. Firstly, it protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the more electron-rich benzene ring. Secondly, it acts as the solvent for the reaction.

-

Brominating Agent (N-Bromosuccinimide - NBS): NBS is a convenient and solid source of electrophilic bromine. Its use under strongly acidic conditions generates the powerful brominating agent, Br⁺.[1]

-

Temperature Control: Maintaining a low temperature (between -25 °C and -18 °C) during bromination is critical to favor the formation of the 5-bromo isomer over the 8-bromo isomer.[1]

-

Nitrating Agent (KNO₃): Potassium nitrate in sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for the nitration step. The pre-existing bromo group at the 5-position directs the incoming nitro group to the 8-position.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline [1]

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with concentrated sulfuric acid (96%) and cooled to 0 °C.

-

Addition of Isoquinoline: Isoquinoline is added slowly to the stirred acid, ensuring the internal temperature remains below 30 °C.

-

Bromination: The solution is cooled to -25 °C, and N-bromosuccinimide (NBS) is added portion-wise, maintaining the temperature between -22 °C and -26 °C. The mixture is stirred for several hours at low temperature.

-

Nitration: After the bromination is complete, solid potassium nitrate (KNO₃) is added portion-wise while maintaining a low temperature.

-

Work-up: The reaction mixture is poured onto crushed ice, and the pH is carefully adjusted to 8.0 with aqueous ammonia. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield 5-bromo-8-nitroisoquinoline as a yellow solid.[1]

Reduction of 5-Bromo-8-nitroisoquinoline to this compound

The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Reaction Pathway:

Caption: Reduction of the nitro group to form the target amine.

Commonly Used Reducing Systems:

| Reducing Agent/System | Solvent | Typical Conditions | Notes |

| Catalytic Hydrogenation | |||

| H₂ (gas), Pd/C (5-10 mol%) | Ethanol, Methanol, or Ethyl Acetate | Room temperature to 50 °C, 1-50 atm H₂ | Clean reaction with water as the only byproduct.[5] |

| Catalytic Transfer Hydrogenation | |||

| Ammonium formate, Pd/C | Methanol or Ethanol | Reflux | Avoids the need for high-pressure hydrogenation equipment.[6] |

| Metal-Acid Systems | |||

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | A classic method, though work-up can be complicated by tin salts.[7][8] |

| Iron powder, Acetic Acid | Ethanol/Water | Reflux | An inexpensive and effective method.[9] |

Experimental Protocol: Catalytic Hydrogenation of 5-Bromo-8-nitroisoquinoline

-

Reaction Setup: A solution of 5-bromo-8-nitroisoquinoline in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 10% w/w) is carefully added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 3 atm). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization to afford the pure product.

Key Derivatives and Their Synthesis

The true synthetic power of this compound lies in its ability to be readily derivatized at both the C5 and C8 positions. Modern cross-coupling reactions are the workhorses for these transformations, enabling the construction of diverse libraries of compounds for various applications.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[10][11] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Key Parameters for Successful Suzuki-Miyaura Coupling:

-

Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.[12][13]

-

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid.[12]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used.[12][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12][13]

-

Reaction Setup: To a reaction vessel are added this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Solvent Addition: Degassed solvent is added to the reaction mixture.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-arylisoquinolin-8-amine.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[14][15] This reaction is particularly useful for synthesizing 5-(arylamino)isoquinolin-8-amine derivatives, which are important scaffolds in medicinal chemistry.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Critical Components of the Buchwald-Hartwig Amination:

-

Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used palladium sources.

-

Phosphine Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, or BINAP are often employed to facilitate the catalytic cycle.[16][17]

-

Base: A strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is necessary to deprotonate the amine.[17][18]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[17][18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [17][18]

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.

-

Addition of Reagents: this compound, the amine coupling partner, and the anhydrous solvent are added.

-

Reaction: The vessel is sealed and heated to the appropriate temperature (usually 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated.

-

Purification: The residue is purified by column chromatography to yield the desired 5-(arylamino)isoquinolin-8-amine derivative.

Applications in Organic Synthesis

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of functional molecules, with particularly significant applications in medicinal chemistry and materials science.

Medicinal Chemistry: Kinase Inhibitors

A significant application of this compound derivatives is in the development of protein kinase inhibitors.[19][20] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The isoquinoline scaffold can be elaborated with various substituents to create molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity. The ability to readily synthesize libraries of 5-aryl and 5-amino substituted isoquinolines via Suzuki and Buchwald-Hartwig couplings makes this scaffold particularly attractive for structure-activity relationship (SAR) studies.[19]

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for the synthesis of kinase inhibitors.

Materials Science and Catalysis

The unique electronic and photophysical properties of isoquinoline derivatives also make them promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.[21] Furthermore, the bidentate nature of certain 5,8-disubstituted isoquinolines allows them to act as ligands in transition metal catalysis, potentially leading to novel catalysts with unique reactivity and selectivity. The synthesis of chiral phosphine ligands from this compound is an area of active research.[22][23][24][25]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for selective and sequential modifications, providing access to a vast chemical space of complex isoquinoline derivatives. The robust and well-established protocols for its synthesis, coupled with the power of modern cross-coupling reactions, make it an indispensable tool for researchers in drug discovery, materials science, and catalysis. This guide has provided a comprehensive overview of the synthesis and applications of this important scaffold, with the aim of empowering scientists to harness its full synthetic potential.

References

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. (n.d.).

- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. (n.d.).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025, March 29).

- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. (n.d.).

- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. ResearchGate. (n.d.).

- Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives. PubMed. (n.d.).

- Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. (n.d.).

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. (n.d.).

- Preparation of phosphines through C–P bond formation. National Institutes of Health. (n.d.).

- Buchwald–Hartwig amination. Wikipedia. (n.d.).

- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. (n.d.).

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents. (n.d.).

- DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative. Google Patents. (n.d.).

- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic Chemistry Frontiers. (2021, August 19).

- Ultrasound-promoted synthesis of novel N-arylamino-3,5′-biquinoline derivatives: their applications in live-cell imaging and in vitro anticancer activity evaluation. New Journal of Chemistry. (n.d.).

- Reduction of aromatic nitro compounds with SnCl2. Reddit. (2021, July 20).

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. National Institutes of Health. (n.d.).

- The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar. (1977, May 24).

- Org. Synth. 2024, 101, 423. Organic Syntheses. (n.d.).

- Discovery and synthesis of novel phosphine-based ligands for aryl aminations. Semantic Scholar. (2004, June 7).

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016, September 12).

- Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. (n.d.).

- Product Class 5: Isoquinolines. Science of Synthesis. (n.d.).

- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. (2021, December 2).

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. (n.d.).

- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. National Institutes of Health. (2022, January 4).

- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. (n.d.).

- Synthesis of 5-arylhistidines via a Suzuki–Miyaura cross-coupling. ResearchGate. (n.d.).

- Working with Hazardous Chemicals. Organic Syntheses. (n.d.).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. orgsyn.org [orgsyn.org]

- 9. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ias.ac.in [ias.ac.in]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rroij.com [rroij.com]

- 22. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]

- 23. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Discovery and synthesis of novel phosphine-based ligands for aryl aminations | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-Bromoisoquinolin-8-amine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds, from the potent analgesic morphine to the antihypertensive agent debrisoquine. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. Within this class, 5-bromoisoquinolin-8-amine has emerged as a particularly strategic building block. The distinct electronic and steric environments of its two functional groups—a reactive aryl bromide at the 5-position and a versatile primary amine at the 8-position—offer medicinal chemists a powerful platform for controlled, sequential diversification to explore chemical space and optimize drug-like properties.

This guide provides an in-depth analysis of this compound, detailing its synthesis, chemical reactivity, and proven applications in drug discovery, with a focus on kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

Physicochemical Profile & Synthesis

A thorough understanding of a building block's properties and synthesis is paramount for its effective use. This compound is the synthetic product derived from the reduction of an intermediate, 5-bromo-8-nitroisoquinoline.

Synthesis Pathway

The preparation of this compound is typically achieved via a two-step process starting from isoquinoline:

-

Electrophilic Bromination and Nitration: Isoquinoline is first subjected to electrophilic bromination using a brominating agent like N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, at low temperatures (-25°C to -15°C).[1][2][3] This regioselective bromination preferentially occurs at the 5-position. Without isolating the 5-bromoisoquinoline intermediate, a nitrating agent (e.g., potassium nitrate) is added to the reaction mixture. Nitration occurs at the 8-position, yielding 5-bromo-8-nitroisoquinoline.[1][3] Strict temperature control is crucial to ensure high regioselectivity.[1][2]

-

Reduction of the Nitro Group: The nitro group of 5-bromo-8-nitroisoquinoline is then readily reduced to a primary amine to yield the final product, this compound. This reduction can be accomplished using various standard methods, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride in an acidic medium.

This synthetic route is scalable and provides access to the key intermediate, 5-bromo-8-nitroisoquinoline, which is a versatile precursor for many pharmacologically active compounds.[1]

Physicochemical & Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem |

| Molecular Weight | 223.07 g/mol | [4] |

| Appearance | Typically a solid | [4] |

| Solubility | Moderately soluble in polar organic solvents | [4] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for the precursor, 5-bromo-8-nitroisoquinoline, is well-documented and provides a benchmark for characterization.[1]

Chemical Reactivity: A Tale of Two Handles

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The bromine atom serves as a "handle" for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The amino group is a versatile nucleophile and a site for amide bond formation, sulfonylation, and other derivatizations.

This diagram illustrates the dual reactivity of the core scaffold.

The C5-Bromine Handle: Gateway to Complexity

The bromine atom at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for constructing complex molecular architectures.[5]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with a variety of boronic acids or esters. This is a robust and widely used method to introduce new aryl or heteroaryl moieties, allowing for systematic exploration of structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling the aryl bromide with a primary or secondary amine. This is invaluable for installing diverse amine functionalities, which are common in kinase inhibitors for hydrogen bonding interactions in the hinge region of the ATP binding site.

-

Sonogashira Coupling: This reaction creates a C-C bond with a terminal alkyne, providing a linear and rigid linker to append other functional groups.

The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions and must be determined empirically for each substrate combination.

The C8-Amine Handle: Fine-Tuning Physicochemical Properties

The primary amine at the 8-position is a versatile nucleophile and a key interaction point.

-

Amide Bond Formation: Acylation with carboxylic acids (using coupling reagents like HATU or EDC) or acyl chlorides is a straightforward way to introduce a vast array of substituents. This is frequently used to build out from the core scaffold towards other regions of a target's binding pocket.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

-

N-Alkylation: While direct alkylation can sometimes be challenging and lead to over-alkylation, reductive amination provides a controlled method for introducing alkyl groups.

Case Studies in Drug Discovery: Targeting Protein Kinases

The quinoline and isoquinoline scaffolds are prominent in the field of kinase inhibitor design, with several FDA-approved drugs featuring these cores.[6] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The this compound scaffold is particularly well-suited for developing ATP-competitive kinase inhibitors.

General Binding Mode Hypothesis

In many kinase inhibitors, the heterocyclic nitrogen of the isoquinoline ring acts as a hydrogen bond acceptor, interacting with the "hinge" region that connects the N- and C-lobes of the kinase domain. The amine at the 8-position can serve as a hydrogen bond donor or be acylated to extend into the solvent-exposed region or towards the ribose pocket. The substituent installed at the 5-position via cross-coupling typically projects into the hydrophobic "back pocket" of the ATP binding site, a key area for achieving selectivity among different kinases.[8]

This diagram shows how different parts of the molecule interact with the kinase.

Example Application: Src Family Kinase Inhibitors

Src family kinases are non-receptor tyrosine kinases that play roles in cell proliferation, differentiation, and survival. Their overexpression is linked to various cancers. The 8-anilinoquinoline scaffold has been explored for Src inhibition.[9] Building on this, the this compound core can be used to generate potent inhibitors. For instance, a Buchwald-Hartwig amination could install a substituted aniline at the 8-position, while a Suzuki coupling at the 5-position could introduce groups to enhance potency and selectivity.

Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon source

This chart outlines the steps for the Suzuki coupling protocol.

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and sodium carbonate.

-

Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

-

Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling nitrogen through it for 20 minutes.

-

Add the degassed solvent to the reaction flask via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Heat the reaction mixture to 90°C and stir under a positive pressure of nitrogen.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic and aqueous layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel.

Protocol 2: Amide Coupling (Amidation)

This protocol describes the acylation of the 8-amino group with a generic carboxylic acid.

Materials:

-

This compound (1.0 equiv)

-

Carboxylic acid (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon source

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a dry, nitrogen-flushed flask.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

-

Add a solution of this compound in a minimum amount of DMF to the activated acid mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion and Future Perspectives

This compound is a high-value building block for medicinal chemistry, offering two distinct and synthetically versatile functional groups. Its utility has been demonstrated in the rapid generation of libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors. The strategic positioning of the bromo and amino groups on the privileged isoquinoline scaffold allows for a rational, structure-based approach to drug design. As our understanding of the structural biology of therapeutic targets continues to grow, building blocks like this compound will remain essential tools for translating that knowledge into next-generation therapeutics. Future applications will likely expand beyond kinases into other target classes where the rigid scaffold and its vectoral diversity can be exploited.

References

- Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure.

- Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.

- (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.

- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Pharmaceutical Utility of 5-Bromoisoquinoline.

- El-Damasy, A. K., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.